molecular formula C13H13N5OS B14099106 N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14099106
M. Wt: 287.34 g/mol
InChI Key: NGXMKXOWIQOUTN-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of imidazole, thiophene, and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with thiophene derivatives under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-imidazol-4-yl)ethyl]acrylamide
  • Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of imidazole, thiophene, and pyrazole moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H13N5OS/c19-13(15-4-3-9-7-14-8-16-9)11-6-10(17-18-11)12-2-1-5-20-12/h1-2,5-8H,3-4H2,(H,14,16)(H,15,19)(H,17,18)

InChI Key

NGXMKXOWIQOUTN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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